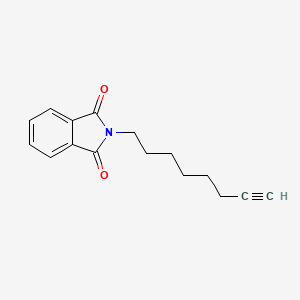

2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione

Description

Significance of Isoindole-1,3-dione Scaffolds in Chemical Science

The isoindole-1,3-dione structure, commonly known as phthalimide (B116566), is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation is due to its presence in a wide array of biologically active compounds. nih.govucl.ac.uk Phthalimide derivatives have been extensively synthesized and evaluated for a broad spectrum of therapeutic applications. ucl.ac.ukbiomedgrid.com The hydrophobic nature of the phthalimide ring allows it to cross biological membranes, which is a desirable characteristic for potential drug candidates. ucl.ac.uknih.gov

The biological activities associated with the phthalimide scaffold are diverse and well-documented. rsc.org These include anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antiviral properties. biomedgrid.comresearchgate.net For instance, a number of phthalimide derivatives have been shown to modulate the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. biomedgrid.comnih.gov The notorious drug thalidomide, despite its tragic history, brought attention to the potent immunomodulatory and antiangiogenic properties of this class of compounds, leading to the development of safer and more effective analogs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. mdpi.comucl.ac.uk

Beyond medicine, the phthalimide structure serves as a crucial building block in organic synthesis. acs.org The Gabriel synthesis, a classic method for preparing primary amines, utilizes potassium phthalimide. organic-chemistry.org This method takes advantage of the acidic N-H bond of phthalimide, allowing for N-alkylation followed by deprotection to yield the desired amine. organic-chemistry.org Furthermore, phthalimides are used in the production of polymers, dyes, and agrochemicals. rsc.org

Table 2: Selected Biological Activities of Isoindole-1,3-dione Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators like nitric oxide (NO) and TNF-α. | biomedgrid.comnih.gov |

| Anticancer | Cytotoxic effects against various cancer cell lines, immunomodulatory, and antiangiogenic properties. | ucl.ac.ukrsc.org |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as various fungi. | nih.govnih.gov |

| Anticonvulsant | Efficacy in models of epilepsy. | researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication, including against HIV. | biomedgrid.comrsc.org |

| Analgesic | Pain-relieving properties. | biomedgrid.com |

| Anxiolytic | Anxiety-reducing effects. | rsc.org |

| Cholinesterase Inhibition | Potential application in the treatment of Alzheimer's disease. | nih.gov |

Role of Alkyne Functionality in Advanced Organic Synthesis and Functionalization

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond (C≡C). wikipedia.orgbyjus.com This triple bond, with its high electron density and linear geometry, makes alkynes a highly reactive and versatile functional group in organic synthesis. numberanalytics.com Terminal alkynes, where the triple bond is at the end of a carbon chain (RC≡CH), are particularly useful due to the mild acidity of the terminal proton, which can be removed by a strong base to form an acetylide anion. wikipedia.orglibretexts.org This anion is a potent nucleophile, enabling the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecules. libretexts.org

One of the most significant applications of the alkyne functionality in modern chemistry is its central role in "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, where a terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. lumiprobe.com This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation—the process of linking molecules to biomolecules such as proteins or nucleic acids. lumiprobe.comnih.gov The azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. nih.gov

In addition to click chemistry, alkynes participate in a wide range of other important transformations. numberanalytics.comsolubilityofthings.com

Table 3: Key Reactions Involving Alkyne Functionality

| Reaction Type | Description |

|---|---|

| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,2,3-triazole. Widely used in bioconjugation and materials science. |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes, to form a new C-C bond. |

| Alkylation | Deprotonation of a terminal alkyne to form an acetylide, which then acts as a nucleophile to attack an alkyl halide, forming a new C-C bond. libretexts.org |

| Hydrogenation | Addition of hydrogen across the triple bond to yield an alkene (often stereoselectively with specific catalysts like Lindlar's catalyst) or a fully saturated alkane. solubilityofthings.com |

| Hydration | Addition of water across the triple bond, typically catalyzed by mercury salts, to form an enol that tautomerizes to a ketone. libretexts.org |

| Halogenation | Addition of halogens (e.g., Br₂, Cl₂) across the triple bond. solubilityofthings.com |

Overview of Current Research Paradigms for N-Substituted Phthalimides Bearing Alkyne Moieties

The compound 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is a prime example of an N-substituted phthalimide bearing an alkyne moiety. The research paradigm for such molecules centers on their use as bifunctional building blocks that bridge the worlds of biology and materials science with the power of organic synthesis.

The synthesis of N-alkyl phthalimides is typically straightforward, often achieved through the condensation of phthalic anhydride (B1165640) with a primary amine (in this case, 7-octyn-1-amine) or by the Gabriel synthesis using an appropriate alkyl halide. acs.orgorganic-chemistry.org The resulting molecule possesses two distinct functional domains:

The Phthalimide Headgroup: This part of the molecule can be chosen for its inherent biological activity, its properties as a fluorescent probe, or simply as a stable, bulky, and hydrophobic scaffold. ucl.ac.ukacgpubs.org

The Alkyne Tail: This serves as a chemical "handle" for subsequent functionalization, most notably via the CuAAC click reaction. medchemexpress.com

This molecular design allows researchers to "click" the phthalimide scaffold onto a variety of other molecules, polymers, or surfaces that have been functionalized with an azide group. For instance, a biologically active phthalimide derivative can be attached to a specific protein or a drug delivery vehicle. In materials science, these compounds can be used to modify the surface of polymers or to create functional organic materials with specific electronic or optical properties.

A closely related compound, N-ethynyl phthalimide, has been synthesized and used as a stable and less hazardous alternative to the highly labile ethynamine (B15468757) in click reactions to produce 4-amino-1,2,3-triazoles after deprotection. nih.gov This demonstrates the utility of the N-alkynyl phthalimide structure as a key intermediate in synthesizing more complex heterocyclic systems. The presence of the six-carbon linker in this compound provides flexibility and spatial separation between the phthalimide core and the reactive alkyne, which can be crucial for minimizing steric hindrance in conjugation reactions.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-oct-7-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-3-4-5-6-9-12-17-15(18)13-10-7-8-11-14(13)16(17)19/h1,7-8,10-11H,3-6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFWQWUIBPUXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718497 | |

| Record name | 2-(Oct-7-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17170-26-2 | |

| Record name | 2-(Oct-7-yn-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17170-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 2 7 Octyn 1 Yl 1h Isoindole 1,3 Dione and Its Derivatives

Strategies for the Construction of the Phthalimide (B116566) (Isoindole-1,3-dione) Core

The isoindole-1,3-dione moiety, commonly known as phthalimide, is a foundational structural unit in a vast array of biologically significant compounds and is a versatile intermediate in organic synthesis. nih.govmdpi.com Its synthesis has been a subject of considerable research, leading to the development of numerous efficient methods. nih.govnih.gov

The most traditional and widely employed method for synthesizing the phthalimide core is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgyoutube.com This reaction is a cornerstone of imide synthesis due to its high efficiency and the ready availability of starting materials. organic-chemistry.org The process typically involves heating phthalic anhydride with the desired primary amine, which results in the formation of an intermediate phthalamic acid, followed by cyclization and dehydration to yield the final phthalimide product.

The reaction can be carried out under various conditions, from high-temperature fusion to milder, catalyzed processes. For instance, the use of a Lewis acid catalyst such as TaCl₅-silica gel under microwave irradiation provides a solvent-free and efficient alternative to traditional heating. organic-chemistry.org

Table 1: Selected Dehydrative Condensation Methods for Phthalimide Synthesis

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Thermal Condensation | Phthalic Anhydride, Primary Amine | High Temperature (150-160°C) | Classic, straightforward method. youtube.com |

| Lewis Acid Catalysis | Phthalic Anhydride, Primary Amine, TaCl₅-Silica Gel | Microwave Irradiation, Solvent-Free | Highly efficient, environmentally friendly. organic-chemistry.org |

| Transamidation | Phthalimide, Primary Amine, Fe(III) Hydrated Salts | Heat | Versatile method applicable to a wide range of amines. organic-chemistry.org |

Modern synthetic chemistry has introduced more sophisticated strategies for constructing the isoindole-1,3-dione core, often involving transition-metal catalysis and oxidative cyclization. These methods provide access to phthalimide derivatives from alternative precursors. nih.gov

One such approach involves the palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines. nih.gov This one-step process builds the heterocyclic ring system while incorporating the N-substituent. Another innovative strategy is the copper-catalyzed oxidation of arene-fused cyclic amines, which achieves C–C bond cleavage and C–N bond formation to furnish the phthalimide structure. nih.govrsc.org Furthermore, Scholl-type oxidative cyclizations mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) have been employed to create fused isoindolone systems, showcasing the utility of oxidative C-H activation in heterocyclic synthesis. acs.org These advanced methods often tolerate a wider variety of functional groups and can proceed under milder conditions than traditional condensation reactions. nih.govnih.gov

N-Alkylation for the Introduction of the Octyne Chain

Once the phthalimide core is available, the 7-octyn-1-yl side chain can be introduced via N-alkylation. This step is crucial for producing the target compound and is typically accomplished through nucleophilic substitution reactions.

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines, which proceeds via the N-alkylation of a phthalimide salt. wikipedia.orgbyjus.com This reaction is exceptionally well-suited for synthesizing N-alkylphthalimides like 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione. The process avoids the over-alkylation that often plagues the direct alkylation of ammonia (B1221849) or primary amines. byjus.commasterorganicchemistry.comchemistrysteps.com

The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) to form the nucleophilic potassium phthalimide salt. byjus.commasterorganicchemistry.comlibretexts.org This salt then undergoes a nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide, in this case, an 8-carbon chain with a terminal alkyne and a leaving group, such as 8-bromo-1-octyne. wikipedia.orgchemistrysteps.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the Sₙ2 mechanism. numberanalytics.comnrochemistry.com

Table 2: Key Steps and Conditions in the Gabriel Synthesis

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Deprotonation | Formation of the phthalimide anion. | Phthalimide, KOH or K₂CO₃. byjus.comlibretexts.org |

| 2. N-Alkylation | Sₙ2 reaction with a primary alkyl halide. | Potassium Phthalimide, R-X (e.g., 8-bromo-1-octyne), DMF. wikipedia.orgnrochemistry.com |

| 3. Deprotection (Optional) | Liberation of the primary amine. | Hydrazine (Ing-Manske procedure) or acid/base hydrolysis. wikipedia.orgmasterorganicchemistry.com |

Note: For the synthesis of this compound, the deprotection step is omitted.

Beyond the traditional Gabriel synthesis, which uses a pre-formed salt, direct N-alkylation protocols offer alternative pathways. These methods often employ different reaction media or catalysts to achieve the C-N bond formation. For instance, N-alkylation of phthalimide with alkyl halides can be efficiently conducted in ionic liquids in the presence of a base, offering advantages such as milder conditions, shorter reaction times, and the potential for solvent reuse. organic-chemistry.org

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate the N-alkylation of imides under solvent-free conditions, providing an environmentally benign and efficient route. researchgate.net Another powerful method is the Mitsunobu reaction, where phthalimide can be directly alkylated with an alcohol (e.g., 7-octyn-1-ol) in the presence of a phosphine (B1218219) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnrochemistry.com These protocols provide a versatile toolkit for introducing the octyne-bearing side chain onto the phthalimide core. acs.org

Derivatization and Further Functionalization of the Octyn-1-yl Moiety

The terminal alkyne of the 7-octyn-1-yl moiety is a highly versatile functional group, making this compound a valuable building block for more complex molecules. medchemexpress.com This terminal C-C triple bond can participate in a wide range of chemical transformations.

The most prominent application is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry." medchemexpress.com This reaction allows for the efficient and specific ligation of the phthalimide derivative to molecules containing an azide (B81097) group, forming a stable 1,2,3-triazole ring. This has significant applications in bioconjugation, materials science, and drug discovery.

Beyond click chemistry, the terminal alkyne can undergo various other functionalizations. nih.govrsc.org These include:

Sonogashira coupling: Palladium/copper-catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes.

Hydroalkylation: The stereoselective coupling with α-bromo carbonyls to generate functionalized E-alkenes. nih.gov

Hydration: Markovnikov or anti-Markovnikov addition of water to produce ketones or aldehydes, respectively.

Alkynylative Benzannulation: Palladium and copper cooperative catalysis can enable the reaction with 3-acetoxy-1,4-enynes to construct a benzene (B151609) ring skeleton while incorporating the alkynyl group. rsc.org

Chemical derivatization is a powerful tool to enhance the properties of a molecule for specific applications, such as improving ionization efficiency for mass spectrometry analysis. ddtjournal.comnih.gov The functional handles on derivatized molecules can be targeted by specific reagents to achieve this enhancement. ddtjournal.com

Table 3: Potential Functionalization Reactions of the Terminal Alkyne

| Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|

| Click Chemistry (CuAAC) | Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Internal Alkyne |

| Hydroalkylation | α-Bromo Carbonyl, Copper catalyst | Functionalized E-Alkenes nih.gov |

| Benzannulation | 3-Acetoxy-1,4-enyne, Pd/Cu catalyst | Aryl Alkyne rsc.org |

Advancement in Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of N-substituted phthalimides, including this compound, has traditionally relied on methods like the Gabriel synthesis, which, while effective, often involve harsh conditions, hazardous solvents, and poor atom economy. numberanalytics.comrsc.orgscienceinfo.com In response to growing environmental concerns, significant research has focused on aligning these synthetic routes with the principles of green chemistry. yale.edu These advancements aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. yale.edu

Modern approaches to synthesizing the phthalimide core structure and its derivatives emphasize sustainability through various strategies. These include the use of alternative energy sources, eco-friendly solvents and catalysts, and developing metal-free reaction pathways. numberanalytics.comnih.gov

Key Green Synthetic Strategies:

Alternative Energy Sources: To minimize the energy footprint of chemical reactions, methods like microwave irradiation and ultrasound have been successfully employed. numberanalytics.comacs.org Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy requirements compared to conventional heating in the Gabriel synthesis. numberanalytics.com

Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. For phthalimide synthesis, researchers have explored the use of ionic liquids and water as environmentally benign reaction media. numberanalytics.comrsc.orgjmaterenvironsci.com Furthermore, the development of heterogeneous and reusable catalysts, such as polymer-supported palladium complexes, offers a sustainable alternative to homogeneous catalysts, simplifying product purification and allowing the catalyst to be recovered and reused over several cycles. rsc.org Potassium phthalimide itself has been identified as a green, non-toxic, and reusable organocatalyst in certain reactions. jmaterenvironsci.com

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, metal-free synthetic routes have been developed. nih.govacs.org These methods can involve organocatalysis or base-catalyzed reactions, which are often more cost-effective and environmentally friendly. nih.gov For example, a thermal reaction between N,N′-disubstituted ureas and phthalic acid catalyzed by imidazole (B134444) under solventless conditions has been shown to produce N-substituted phthalimides in good yields. researchgate.net Another approach utilizes elemental sulfur as an oxidant in a metal-free synthesis of N-aryl phthalimides from 2-formylbenzoic acids and amines. rsc.org

Use of Greener Oxidants: Some synthetic pathways for phthalimides involve oxidation steps. Utilizing molecular oxygen (O₂) as a green and sole oxygen source is a sustainable alternative to conventional oxidizing agents, generating water as the only byproduct. nih.govrsc.org

The table below summarizes various green and sustainable approaches applicable to the synthesis of N-substituted phthalimides.

| Methodology | Key Reagents/Catalysts | Solvent/Conditions | Green Principle Applied | Reference |

|---|---|---|---|---|

| Microwave-Assisted Gabriel Synthesis | Potassium Phthalimide, Alkyl Halide | DMF or Ionic Liquid | Design for Energy Efficiency, Safer Solvents | numberanalytics.com |

| Ultrasound-Promoted Synthesis | Various precursors | Ethanol | Design for Energy Efficiency, Safer Solvents | acs.org |

| Catalysis in Ionic Liquid | Palladium Complex | Ionic Liquid | Safer Solvents and Auxiliaries, Catalysis | nih.gov |

| Heterogeneous Catalysis | Polymer-supported Palladium N-heterocyclic carbene | Various | Catalysis (reusable), Waste Prevention | rsc.org |

| Metal-Free Synthesis (Solventless) | Phthalic acid, N,N′-disubstituted ureas, Imidazole | Solvent-free, Thermal | Safer Solvents (elimination), Atom Economy | researchgate.net |

| Oxidative Reaction with O₂ | 1-indanones, Amines, CuO₂ catalyst | Various | Use of Renewable Feedstocks (O₂), Catalysis | nih.govrsc.org |

| Improved Atom Economy Gabriel Synthesis | 3,4-diphenylmaleic anhydride (recoverable reagent) | Aqueous solution | Atom Economy, Waste Prevention | rsc.org |

These advancements highlight a clear trajectory toward more sustainable and environmentally responsible production of this compound and related phthalimide derivatives, aligning chemical manufacturing with the core tenets of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 7 Octyn 1 Yl 1h Isoindole 1,3 Dione

Reactions Involving the Terminal Alkyne Functionality

The primary site of reactivity in 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is the terminal alkyne group. This functional group is a cornerstone in organic synthesis, known for its participation in a wide array of reactions that enable the construction of complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless. organic-chemistry.orgijrpc.com These reactions are characterized by their high yields, mild reaction conditions, stereospecificity, and the formation of only inoffensive byproducts. organic-chemistry.orgglenresearch.com The CuAAC reaction, reported independently by the groups of Meldal and Sharpless, has become a widely used method for creating covalent connections between molecular fragments. nih.govwikipedia.org It is employed across diverse fields including medicinal chemistry, bioconjugation, and materials science. nih.govresearchgate.net

The terminal alkyne of this compound makes it an ideal substrate for this transformation. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. wikipedia.orgfrontiersin.org The catalytically active Cu(I) species can be generated from Cu(I) salts or by the in-situ reduction of Cu(II) salts using a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov The phthalimide (B116566) group in the molecule is stable under these reaction conditions, and the octyl chain provides flexibility, allowing the terminal alkyne to readily participate in the catalytic cycle. beilstein-journals.org

The CuAAC reaction is a specific, catalyzed version of the Huisgen 1,3-dipolar cycloaddition. ijrpc.comwikipedia.orgwikipedia.org The thermal, uncatalyzed reaction between an azide and a terminal alkyne requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.govwikipedia.org

A key advantage of the copper(I)-catalyzed process is its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole product. nih.govwikipedia.orgrsc.org This high degree of control stems from the reaction mechanism, which is distinct from a concerted cycloaddition. The proposed mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.govwikipedia.org This copper acetylide then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination forms the stable 1,4-disubstituted triazole ring and regenerates the catalyst. nih.gov This stepwise, metal-mediated pathway ensures that only one regioisomer is formed. nih.govnih.gov

Table 1: Representative CuAAC Reactions with this compound This table presents hypothetical reactions to illustrate the versatility of the CuAAC reaction with the title compound.

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst System | Product (1,4-disubstituted 1,2,3-triazole) |

|---|---|---|---|

| This compound | Benzyl azide | Cu(I) salt (e.g., CuI) or CuSO₄/Sodium Ascorbate | 2-(7-(4-(Phenylmethyl)-1H-1,2,3-triazol-1-yl)octyl)-1H-isoindole-1,3-dione |

| This compound | Azidoacetic acid methyl ester | Cu(I) salt or CuSO₄/Sodium Ascorbate | Methyl 2-(1-(8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oct-1-yn-1-yl)-1H-1,2,3-triazol-4-yl)acetate |

| This compound | 1-Azido-4-fluorobenzene | Cu(I) salt or CuSO₄/Sodium Ascorbate | 2-(7-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)octyl)-1H-isoindole-1,3-dione |

The use of a copper(I) catalyst dramatically alters the energetics of the azide-alkyne cycloaddition. The reaction exhibits a remarkable rate acceleration, estimated to be 10⁷ to 10⁸ times faster than the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org This allows the reaction to proceed efficiently at or below room temperature. nih.gov

Table 2: General Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

|---|---|---|

| Temperature | High (e.g., ~100 °C) wikipedia.org | Room temperature or slightly elevated nih.gov |

| Rate | Slow organic-chemistry.org | Very fast (rate acceleration of 10⁷-10⁸) organic-chemistry.org |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.orgnih.gov | Exclusively 1,4-isomer nih.govwikipedia.org |

| Activation Energy | High (~26 kcal/mol) nih.gov | Low (~19 kcal/mol for key step) nih.gov |

| Mechanism | Concerted 1,3-dipolar cycloaddition wikipedia.org | Stepwise, via copper acetylide intermediate nih.govwikipedia.org |

Other Cycloaddition Reactions of Alkynes

While the CuAAC is the most prominent cycloaddition for terminal alkynes, the alkyne functionality in this compound can potentially participate in other cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition is a general method for synthesizing five-membered heterocycles. wikipedia.orgnih.gov Alkynes can serve as the "dipolarophile" for various 1,3-dipoles besides azides. youtube.comethz.ch

Notable examples include:

Reaction with Nitrile Oxides: This cycloaddition yields isoxazoles, another important class of aromatic heterocycles. youtube.comnih.gov

Reaction with Nitrile Imines: This reaction leads to the formation of pyrazoles. youtube.com

Furthermore, alternative catalytic systems can change the regiochemical outcome of the azide-alkyne cycloaddition. For instance, ruthenium catalysts (RuAAC) promote the formation of the opposite 1,5-disubstituted 1,2,3-triazole regioisomer, providing a complementary synthetic route to the CuAAC reaction. organic-chemistry.orgwikipedia.org

Metal-Catalyzed Transformations of the Alkyne Unit

The reactivity of the alkyne in this compound extends beyond cycloadditions. A vast number of transformations catalyzed by various transition metals can be performed on terminal alkynes. du.edu Metals such as palladium, nickel, rhodium, and gold can activate the alkyne C-C triple bond, enabling a range of powerful bond-forming reactions, including annulations, cross-couplings, and addition reactions. du.edubeilstein-journals.org These methods provide efficient pathways to complex organic scaffolds that might be difficult to access through other means. du.edu

Nickel catalysts are particularly effective in promoting a variety of reactions involving alkynes. princeton.edu While often used for cross-coupling reactions, nickel can also catalyze addition reactions across the alkyne triple bond. These reactions typically proceed through intermediates such as nickelacycles, which can then undergo further transformations. beilstein-journals.org

For instance, nickel-catalyzed conjunctive cross-coupling reactions have been developed to install two different carbon-based fragments across a double bond, and similar reactivity can be envisioned for alkynes. chemrxiv.org Such a reaction with this compound could lead to highly substituted and functionalized linear chains. Other potential transformations include nickel-catalyzed hydro- and carbometalation reactions, where a Ni-H or Ni-C bond adds across the alkyne. The resulting vinyl-nickel intermediate could then be trapped with various electrophiles, providing a modular approach to di- and tri-substituted alkenes.

Table 3: Hypothetical Nickel-Catalyzed Transformations of this compound This table illustrates potential synthetic applications of nickel catalysis on the title compound.

| Reaction Type | Reagents | Catalyst | Potential Product |

|---|---|---|---|

| Carbozincation/Cross-Coupling | 1. Diethylzinc, 2. Aryl iodide (Ar-I) | Ni(acac)₂ | Substituted alkene with ethyl and aryl groups |

| Reductive Coupling | Aldehyde (R-CHO), Silane (e.g., HSiEt₃) | Ni(COD)₂ | Allylic alcohol derivative |

| Hydrocyanation | Hydrogen cyanide (HCN) | Ni(0) complex with phosphine (B1218219) ligands | Branched or linear vinyl nitrile |

Copper-Catalyzed Decarboxylative Processes

Copper-catalyzed decarboxylative couplings have emerged as powerful methods for forming carbon-carbon bonds, and the terminal alkyne of this compound is a suitable substrate for such transformations. These reactions typically involve the coupling of a terminal alkyne with a carboxylic acid derivative, which undergoes decarboxylation to generate a carbon-based radical or organometallic intermediate that subsequently couples with the alkyne.

A significant advancement in this area is the photoinduced copper-catalyzed asymmetric radical decarboxylative alkynylation. sustech.edu.cnbohrium.comnih.gov This process utilizes bench-stable N-hydroxyphthalimide (NHP) esters of racemic alkyl carboxylic acids as radical precursors. In this reaction, a copper catalyst serves a dual role as both a photosensitizer and a cross-coupling catalyst. sustech.edu.cnnih.gov The mechanism involves the formation of a photosensitive copper(I) acetylide intermediate from the terminal alkyne. Photoexcitation of this intermediate facilitates a single electron transfer (SET) to the NHP ester, leading to its decarboxylation and the formation of a prochiral alkyl radical. This radical then couples with the chiral copper complex to form the desired C(sp³)–C(sp) bond with high enantioselectivity. sustech.edu.cnnih.gov A key challenge in these reactions is suppressing the facile Glaser homocoupling of the terminal alkyne, which can be mitigated by tuning the structure of the NHP ester and the reaction conditions. sustech.edu.cnnih.gov

Computational and experimental studies have provided insight into the mechanism. nih.govrsc.org The process is initiated by the formation of a copper(I) complex which reacts with the terminal alkyne to produce a photosensitive copper(I) acetylide. Upon photoexcitation, this acetylide complex engages in a single electron transfer with the redox-active ester, leading to decarboxylative fragmentation and the generation of an alkyl radical. This radical then adds to a Cu(II)-acetylide intermediate, forming a Cu(III) species which undergoes reductive elimination to yield the final cross-coupling product. nih.gov

Table 1: Examples of Copper-Catalyzed Decarboxylative Alkynylation This table is illustrative and based on general findings in the field.

| Carboxylic Acid Derivative | Copper Catalyst | Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| NHP ester of 2-phenylpropanoic acid | CuCl | Tridentate N,N,P-ligand | Visible light, base | Chiral internal alkyne | sustech.edu.cn |

| NHP ester of (hetero)benzyl carboxylic acid | Cu(acac)₂ | NEt₃ | Visible light | Alkylated alkyne | nih.govrsc.org |

| Potassium propiolate | CuI | Neocuproine | Thermal | Unsymmetrical 1,3-diyne | organic-chemistry.org |

Palladium-Catalyzed Tandem Reactions Involving Alkynes

The terminal alkyne in this compound is an excellent participant in palladium-catalyzed tandem or cascade reactions. These processes, which form multiple chemical bonds in a single operation, are highly efficient for constructing complex molecular architectures. A cornerstone of this reactivity is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can initiate a cascade sequence. For instance, after the initial coupling, other functionalities present in the coupling partners can undergo subsequent intramolecular reactions, such as cyclization, to build heterocyclic systems. nih.govmdpi.com

Palladium catalysts can activate the C-H bonds of the octynyl chain or the phthalimide ring, potentially leading to complex cyclization cascades. For example, a process could involve C(sp³)–H activation at a position along the alkyl chain, followed by insertion of the alkyne, and subsequent annulation to form intricate polycyclic structures. mdpi.com While specific examples involving this compound are not detailed in the literature, the principles of palladium-catalyzed tandem reactions are well-established. Such sequences often involve steps like oxidative addition, migratory insertion of the alkyne into a Pd-C or Pd-H bond, and reductive elimination. nih.gov

Table 2: Potential Palladium-Catalyzed Tandem Reactions This table outlines hypothetical but mechanistically plausible reactions based on established palladium catalysis.

| Reaction Type | Coupling Partner | Proposed Intermediate | Potential Product | Reference |

|---|---|---|---|---|

| Sonogashira/Cyclization | o-Iodoaniline | N-(alkynylphenyl)amine | Indole derivative | |

| C-H Activation/Annulation | - (Intramolecular) | Palladacycle | Fused polycyclic system | mdpi.com |

| Heck/Cyclization | Aryl halide with pendant alkene | Alkene-alkyne palladium complex | Complex carbocycle |

Formation of Organocobalt Complexes with Alkynes

Terminal alkynes readily react with dicobalt octacarbonyl, Co₂(CO)₈, to form stable dicobalt hexacarbonyl acetylene complexes. wikipedia.org In this transformation, the alkyne bridges the two cobalt atoms, effectively protecting the triple bond from further reaction. This complexation is a robust and widely used strategy in organic synthesis. The resulting Co₂(CO)₆(alkyne) complex is significantly more stable than the free alkyne and alters its reactivity. For example, the complexation generates a stable propargyl cation upon treatment with acid, which can be trapped by various nucleophiles in what is known as the Nicholas reaction. ruben-group.de

The formation of the organocobalt complex with this compound would proceed by mixing the compound with Co₂(CO)₈ in a suitable solvent. The complexation follows the Dewar–Chatt–Duncanson model, involving sigma-donation from the alkyne's π-orbital to the metal and π-back-donation from the metal d-orbitals to the alkyne's π*-orbitals. ruben-group.de This interaction weakens the triple bond and bends the substituents away from linearity. The cobalt cluster can be removed reductively at a later stage to regenerate the alkyne, making it an excellent protecting group. wikipedia.org

Photoinduced Reactions Involving Alkyne and Phthalimide Components

The phthalimide and alkyne moieties in this compound can both participate in photoinduced reactions. As discussed previously (Section 3.1.3.2), copper-catalyzed photoinduced decarboxylative alkynylation utilizes N-hydroxyphthalimide esters, which are structurally and electronically similar to the N-substituted phthalimide core. sustech.edu.cnnih.govnih.gov In these systems, the phthalimide-related group acts as a redox-active component, accepting an electron to initiate decarboxylation.

Direct photoexcitation of the phthalimide core itself can also lead to unique reactivity. Phthalimides are known to undergo photochemical reactions, such as [2+2] cycloadditions with alkenes or photoreduction. While specific photoinduced reactions involving the intramolecular interaction between the phthalimide and the terminal alkyne of this particular molecule are not widely documented, the potential for such processes exists. For example, intramolecular hydrogen abstraction by the excited phthalimide carbonyl from the octynyl chain could initiate radical cyclization pathways.

Radical Reactions and Cascade Processes for Alkyne Functionalization

The terminal alkyne is a prime site for radical addition, which can initiate powerful cascade reactions to build molecular complexity rapidly. acs.org Intermolecular addition of a radical to the alkyne generates a vinyl radical intermediate. This highly reactive species can then participate in subsequent bond-forming events, such as intramolecular cyclization onto the phthalimide ring or other parts of the molecule, or intermolecular trapping with another reagent. nih.govnih.gov

A representative example of such a process is the three-component radical cascade reaction of alkynes with N-fluoroarylsulfonimides (as a source of nitrogen-centered radicals) and alcohols. nih.govnih.govresearchgate.net In this type of transformation, a nitrogen-centered radical adds regioselectively to the terminal alkyne. The resulting vinyl radical undergoes a series of steps, potentially including aryl migration, desulfonylation, and oxygenation, to yield highly functionalized products like α-amino-α-aryl ketones. nih.govnih.gov Applying this logic to this compound, the addition of a radical (e.g., a thiyl radical, silyl radical, or nitrogen-centered radical) to the alkyne could trigger a cascade, potentially involving the phthalimide carbonyls or the aromatic ring.

Hydroamination Reactions of the Terminal Alkyne

Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for synthesizing nitrogen-containing compounds like imines and enamines. acs.org The terminal alkyne of this compound can undergo intermolecular hydroamination with various amines, catalyzed by late transition metals such as rhodium, iridium, or gold. organic-chemistry.orgnih.govnih.gov

Gold(I) catalysts are particularly effective for activating the alkyne toward nucleophilic attack by an amine. nih.govnih.govfrontiersin.org The reaction typically proceeds through a π-activation of the alkyne by the gold catalyst, followed by attack of the amine. The selectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org For instance, rhodium catalysts have been developed that favor either the Markovnikov product (leading to ketimines) or the anti-Markovnikov product (leading to aldimines). acs.orgacs.org

Table 3: Catalytic Systems for Terminal Alkyne Hydroamination This table summarizes common catalyst systems and their typical outcomes.

| Catalyst System | Amine Substrate | Typical Product | Selectivity | Reference |

|---|---|---|---|---|

| [Rh(cod)₂]BF₄/PCy₃ | Anilines | Imine | Markovnikov | organic-chemistry.org |

| [Cp*RhCl₂]₂ | Anilines | Ketimine | Markovnikov | acs.org |

| 8-Quinolinolato rhodium complex | Primary aliphatic amines | Aldimine/Enamine | Anti-Markovnikov | acs.org |

| NHC-Gold(I) complexes | Arylamines | Imine | Markovnikov | nih.govfrontiersin.org |

Reactivity of the Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) moiety is a robust and versatile functional group in organic chemistry. nih.gov Its reactivity is largely independent of the N-substituent's terminal alkyne, although the alkyl chain itself is a product of one of the core's primary reactions.

The most fundamental reactivity of the phthalimide system is its role in the Gabriel synthesis of primary amines. wikipedia.orgbyjus.com In this context, the phthalimide acts as a masked form of ammonia (B1221849). The imide N-H proton is acidic (pKa ≈ 8.3) due to stabilization of the conjugate base by the two adjacent carbonyl groups. vedantu.com Deprotonation with a base like potassium hydroxide (B78521) or potassium carbonate yields the phthalimide anion, a potent nucleophile. wikipedia.orgbyjus.com This anion can then be alkylated with an alkyl halide, such as 1-bromo-7-octyne, to form the N-substituted phthalimide—the very synthesis of the title compound.

Once the N-alkyl phthalimide is formed, the phthalimide group can be removed to liberate the primary amine. This deprotection is typically achieved by hydrazinolysis (the Ing-Manske procedure), where treatment with hydrazine hydrate cleaves the imide to form the free primary amine and the stable phthalhydrazide byproduct. wikipedia.org

The carbonyl groups of the phthalimide core exhibit typical carbonyl reactivity, although they are less electrophilic than ketones due to resonance with the nitrogen lone pair. They can be reduced, though conditions are often harsh. The aromatic ring of the phthalimide can undergo electrophilic aromatic substitution, with the imide group acting as a deactivating director. Recently, the phthalimide moiety has also been explored as an unconventional acid component in multicomponent reactions like the Passerini reaction, showcasing its expanding utility in synthesis. acs.org

Imide Bond Cleavage and Hydrolysis Mechanisms

The cleavage of the imide bonds in this compound, a derivative of phthalimide, is a fundamental reaction characteristic of the N-substituted phthalimide family. This process is most notably employed in the Gabriel synthesis for the preparation of primary amines, where the phthalimide group serves as a protecting group for the amine. The cleavage can be achieved under various conditions, primarily through acidic or alkaline hydrolysis, or via hydrazinolysis.

The general mechanism for hydrolysis involves the nucleophilic attack on one of the carbonyl carbons of the imide ring.

Alkaline Hydrolysis : In the presence of a base, such as aqueous sodium or potassium hydroxide, the hydroxide ion (OH⁻) acts as the nucleophile. The initial attack leads to the formation of a tetrahedral intermediate, which then undergoes ring opening to yield the salt of the corresponding N-substituted phthalamic acid. Subsequent heating and further hydrolysis cleave the amide bond, releasing the primary amine (7-octyn-1-amine in this case) and forming the salt of phthalic acid. Kinetic studies on related molecules, such as N-phthaloylglycine, have shown that the rate of alkaline hydrolysis can be influenced by the solvent system. nih.gov For instance, the pseudo-first-order rate constants for the hydrolysis of N-phthaloylglycine were observed to decrease with increasing methanol content in aqueous solutions. nih.gov

Acid Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Similar to the base-catalyzed mechanism, this leads to a ring-opened N-(o-carboxybenzoyl) intermediate, which upon further hydrolysis yields phthalic acid and the protonated primary amine. nih.gov The conventional Gabriel synthesis often requires strong acidic or basic conditions and prolonged reaction times to achieve complete deprotection. nih.gov

Hydrazinolysis (Ing-Manske Procedure) : A widely used and often milder alternative to acid or base hydrolysis is the reaction with hydrazine (N₂H₄). In this procedure, hydrazine performs a nucleophilic attack on the imide carbonyls. The reaction proceeds via a cyclic intermediate, which ultimately collapses to release the desired primary amine and the highly stable, cyclic phthalhydrazide. This method is often preferred as it typically proceeds under gentler conditions.

| Cleavage Method | Reagents | Intermediate/Products | Typical Conditions |

| Alkaline Hydrolysis | NaOH or KOH (aq) | N-substituted phthalamic acid salt, Phthalic acid salt, Primary amine | Heating |

| Acid Hydrolysis | HCl or H₂SO₄ (aq) | N-(o-carboxybenzoyl)amine, Phthalic acid, Primary amine salt | Heating |

| Hydrazinolysis | Hydrazine (N₂H₄) | Phthalhydrazide, Primary amine | Reflux in ethanol |

N-Functionalization Beyond Alkylation

While the N-alkylation of the phthalimide anion is a cornerstone of the Gabriel synthesis for preparing primary amines, the nitrogen atom of the isoindole-1,3-dione core can be functionalized with a variety of groups beyond simple alkyl chains. organic-chemistry.org These modifications allow for the synthesis of a diverse range of compounds with varied chemical properties and applications. mdpi.com The significant reactivity of the acidic proton at the imide nitrogen atom allows for the preparation of many phthalimide derivatives. nih.gov

Key strategies for N-functionalization beyond simple alkylation include:

N-Arylation : The direct introduction of an aryl group onto the phthalimide nitrogen can be achieved. A series of N-aryl phthalimides have been synthesized by starting from phthalic anhydride (B1165640) and an appropriate aryl amine. researchgate.net More advanced, metal-free methods have also been developed, such as the synthesis of N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones, which demonstrates broad applicability and high functional group tolerance. acs.org

Reaction with Hydrazides : Phthalic anhydride can react with various carbohydrazides to form N-substituted phthalimide derivatives. For example, novel phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide. mdpi.com This introduces a complex acyl-amino functionality onto the nitrogen atom.

N-Hydroxylation : The synthesis of N-hydroxyphthalimide is another important functionalization. N-hydroxyphthalimides can serve as precursors to generate nitrogen-based radical intermediates. organic-chemistry.orgorganic-chemistry.org These radicals can then participate in cross-coupling reactions, for instance with arylboronic acids, to provide arylamines in high yields. organic-chemistry.orgorganic-chemistry.org This represents a modern approach to forming N-aryl bonds.

Mitsunobu Reaction with N-Acyl/N-Alkoxycarbonylaminophthalimides : N-acyl- and N-alkoxycarbonylaminophthalimides can be used as the acidic component in Mitsunobu reactions. organic-chemistry.org This allows for their alkylation with primary, secondary, or benzyl alcohols, leading to the formation of 1,1-disubstituted hydrazines after a final dephthaloylation step. organic-chemistry.org

These varied functionalization methods highlight the versatility of the phthalimide scaffold in synthetic chemistry, allowing for the creation of complex molecules far beyond the scope of traditional N-alkylation. mdpi.comrsc.org

| Functionalization Type | Reagents/Precursors | Resulting N-Substituent | Key Application/Feature |

| N-Arylation | Aryl amines, 1,2,3-Benzotriazin-4(3H)-ones researchgate.netacs.org | Aryl group | Synthesis of N-aryl phthalimides |

| Reaction with Hydrazides | Acyl-hydrazides mdpi.com | Acyl-amino or related groups | Access to complex N-substituted imides mdpi.com |

| N-Hydroxylation | Hydroxylamine | Hydroxyl group (-OH) | Precursor for nitrogen-centered radicals in cross-coupling reactions organic-chemistry.orgorganic-chemistry.org |

| Mitsunobu Reaction | N-acylaminophthalimides, Alcohols, DEAD/PPh₃ organic-chemistry.org | N-Alkyl-N-acylamino group | Synthesis of 1,1-disubstituted hydrazines organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR for Proton Environment Analysis

In the ¹H NMR spectrum of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the phthalimide (B116566) group would typically appear in the downfield region, around 7.7-7.9 ppm, due to the deshielding effect of the benzene (B151609) ring and adjacent carbonyl groups. The protons of the octynyl chain would exhibit characteristic chemical shifts based on their proximity to the nitrogen atom and the terminal alkyne.

The methylene (B1212753) group attached directly to the nitrogen (N-CH₂) is expected to resonate at approximately 3.7 ppm. The subsequent methylene groups along the alkyl chain would appear further upfield, typically in the range of 1.3 to 1.7 ppm. The terminal alkyne proton (-C≡CH) is anticipated to produce a signal around 1.9-2.0 ppm, and the methylene group adjacent to the alkyne (CH₂-C≡CH) would likely be found around 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (phthalimide) | 7.7-7.9 |

| N-CH₂ | ~3.7 |

| CH₂-C≡CH | ~2.2 |

| -C≡CH | 1.9-2.0 |

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbons of the phthalimide group are expected to be the most downfield signals, appearing around 168 ppm. The aromatic carbons of the phthalimide ring would typically resonate in the region of 123-134 ppm.

For the octynyl side chain, the carbon of the methylene group attached to the nitrogen (N-CH₂) is predicted to be around 38 ppm. The carbons of the internal methylene groups are expected in the 25-29 ppm range. The sp-hybridized carbons of the alkyne group would have characteristic shifts, with the terminal carbon (-C≡CH) at approximately 68 ppm and the internal alkyne carbon (-C≡CH) around 84 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (phthalimide) | ~168 |

| Aromatic (phthalimide) | 123-134 |

| -C≡CH | ~84 |

| -C≡CH | ~68 |

| N-CH₂ | ~38 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would allow for the mapping of the entire proton network within the octynyl chain.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signal for each specific protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying connections between different functional groups, such as the correlation between the N-CH₂ protons and the carbonyl carbons of the phthalimide ring, which would definitively confirm the attachment of the octynyl chain to the nitrogen atom.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. The FT-IR spectrum of this compound would display several characteristic absorption bands.

A strong absorption band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond. The C≡C triple bond stretch would appear as a weaker absorption around 2120 cm⁻¹. The most prominent features of the spectrum would be the strong absorption bands for the carbonyl (C=O) groups of the phthalimide moiety, typically found in the range of 1700-1770 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| ≡C-H stretch | ~3300 |

| C-H stretch (aromatic) | >3000 |

| C-H stretch (aliphatic) | <3000 |

| C≡C stretch | ~2120 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 255 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 255. Characteristic fragmentation patterns for N-substituted phthalimides often involve cleavage of the bond between the nitrogen and the alkyl chain, as well as fragmentation of the alkyl chain itself.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal would be bombarded with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the molecular and electronic properties of phthalimide (B116566) derivatives. mdpi.commdpi.com

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For N-substituted isoindoline-1,3-dione derivatives, DFT methods, such as those employing the B3LYP or M06 hybrid functionals with basis sets like 6-311G(d,p), are used to calculate the optimized geometry. mdpi.comnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also determined. The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For the isoindoline-1,3-dione scaffold, the planar aromatic portion and the carbonyl groups are key regions of electron density that influence these frontier orbitals.

Table 1: Representative Optimized Geometrical Parameters for an N-Substituted Phthalimide Skeleton (Illustrative) Data extrapolated from typical values for related structures.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length (imide) | ~1.40 Å |

| C-C Bond Length (aromatic) | ~1.39 Å |

| O=C-N Bond Angle | ~125° |

| C-N-C Bond Angle (imide) | ~111° |

Prediction of Spectroscopic Properties

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. acgpubs.org By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Key vibrational modes for 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione would include the characteristic symmetric and asymmetric stretching of the imide C=O groups, C-N stretching, aromatic C=C stretching, and the distinctive C≡C and ≡C-H stretching from the terminal alkyne of the octynyl chain. researchgate.net

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations help in the assignment of experimental NMR signals and confirm the molecular structure. nih.gov

Conformational Analysis and Energy Landscapes

The this compound molecule possesses significant conformational flexibility due to the six rotatable bonds in its N-substituted octynyl chain. Conformational analysis using DFT is employed to explore the potential energy landscape and identify the most stable, low-energy conformers. This process involves systematically rotating the dihedral angles of the flexible chain and performing geometry optimization and energy calculations for each resulting structure. The results provide insight into the preferred shapes of the molecule in different environments, which is crucial for understanding its interaction with biological targets.

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular modeling, particularly docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. rsc.org This method is extensively used to study how isoindole-1,3-dione derivatives might interact with biological targets. rsc.org

Investigation of Ligand-Target Interaction Profiles

Docking studies on various N-substituted isoindoline-1,3-dione derivatives have revealed common interaction patterns. The planar, aromatic phthalimide moiety frequently engages in non-covalent interactions within the active sites of enzymes. mdpi.com

Key interactions often observed for this class of compounds include:

π-π Stacking: The electron-rich aromatic ring of the isoindoline-1,3-dione core often stacks with the aromatic side chains of amino acids like tryptophan, tyrosine, or phenylalanine in a protein's binding pocket. nih.govnih.gov

Hydrogen Bonding: The two carbonyl oxygen atoms of the imide group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (e.g., serine, histidine) in the target protein. nih.govresearchgate.net

For example, in studies of isoindoline-1,3-dione derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) or cyclooxygenase (COX), the phthalimide group is often found to interact with key residues in the active site gorge. mdpi.comnih.govmdpi.com

Table 2: Common Interacting Residues for Isoindoline-1,3-dione Derivatives in Various Enzyme Active Sites (Examples from Literature)

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N-arylpiperazinyl-isoindolinediones | Cyclooxygenase-1 (COX-1) | Trp387, Gly526, Ser530 | π-π stacking, Amide-π, H-bond |

| N-benzyl-isoindolinediones | Acetylcholinesterase (AChE) | Trp279, Tyr121 | π-π stacking, H-bond |

| N-phenyl-isoindolinediones | Cytochrome bc1 complex | Histidine (H181) | Salt bridge, Hydrophobic |

Binding Energy Calculations and Affinity Prediction

A primary output of molecular docking simulations is a scoring function that estimates the binding energy or affinity of the ligand for the target. rsc.org These scores, typically expressed in kcal/mol, provide a prediction of how strongly a compound may bind to its receptor. nih.gov Lower (more negative) binding energy values generally indicate a more favorable and stable interaction. mdpi.com

Studies on diverse isoindole-1,3-dione derivatives have reported binding energies against various targets. For instance, derivatives designed as TGF-β kinase inhibitors showed binding energies ranging from -7.22 to -12.28 kcal/mol. mdpi.comresearchgate.net Another study targeting bacterial DNA gyrase found binding energies between -6.9 and -9.1 kcal/mol for different derivatives. rsc.org For cholinesterase inhibitors, calculated binding affinities have been reported in the range of -8.2 to -10.2 kcal/mol, with further refinement using Molecular Dynamics (MD) simulations yielding binding free energies (ΔG_bind) between -7.08 and -15.71 kcal/mol. nih.gov These values demonstrate the potential for the isoindole-1,3-dione scaffold to serve as a basis for potent inhibitors.

Table 3: Predicted Binding Affinities for Various Isoindoline-1,3-dione Derivatives from Docking Studies

| Compound Series | Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Tetrahydrochromeno-isoindolinediones | S. aureus DNA Gyrase | -6.9 to -9.1 |

| Piperazinyl-isoindolinediones | Acetylcholinesterase (AChE) | -8.2 to -10.2 |

| Substituted Phthalimides | TGF-β Kinase I (ALK5) | -7.22 to -12.28 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

The conformational dynamics of this compound are largely dictated by the flexibility of its seven-carbon alkyl chain. This chain allows the molecule to adopt a multitude of conformations in solution. The terminal alkyne group and the phthalimide ring are the two key functional ends of the molecule. MD simulations can reveal the preferred spatial arrangements of these groups relative to each other.

Table 1: Predicted Conformational Characteristics of this compound

| Molecular Feature | Predicted Dynamic Behavior | Potential Impact |

|---|---|---|

| Phthalimide Group | Rigid, planar structure | Acts as an anchor or bulky interacting group. |

| Octynyl Chain | Highly flexible with multiple rotational bonds | Allows for a wide range of conformations, from linear to folded. |

MD simulations are crucial for assessing the stability of a ligand when bound to a biological target, such as a protein or enzyme, and for elucidating the dynamics of the binding process. For this compound, if a potential biological target were identified, MD simulations could predict the stability of the ligand-protein complex.

In silico studies on various phthalimide derivatives have demonstrated their potential to interact with a range of biological targets, often through hydrophobic and hydrogen bonding interactions. nih.govnih.gov For instance, the phthalimide moiety can engage in π-π stacking interactions with aromatic amino acid residues of a protein. The long alkyl chain of this compound would likely favor binding to proteins with hydrophobic pockets. The stability of such a complex would be influenced by the conformational flexibility of the octynyl chain, allowing it to adapt to the shape of the binding site.

MD simulations can provide metrics such as Root Mean Square Deviation (RMSD) to quantify the stability of the ligand in the binding pocket over time. Lower and stable RMSD values would indicate a stable binding mode.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. For this compound, computational approaches can be used to study reactions involving either the phthalimide group or the terminal alkyne.

For example, the Gabriel synthesis, which involves the alkylation of potassium phthalimide, is a fundamental reaction for preparing N-alkylphthalimides. Computational studies can model the nucleophilic substitution reaction between the phthalimide anion and an appropriate alkyl halide to form the N-C bond.

Furthermore, the terminal alkyne is a versatile functional group that can participate in various reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), hydroamination, and Sonogashira coupling. Computational studies can determine the energy barriers and reaction pathways for these transformations, providing insights into the reactivity and potential synthetic applications of this compound. Studies on similar systems have detailed the mechanistic pathways of such reactions, which are expected to be applicable to this compound. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds.

While no specific QSAR studies including this compound have been published, the principles of QSAR can be applied to understand how its structural features might contribute to a potential biological activity. QSAR studies on other phthalimide derivatives have identified key molecular descriptors that influence their activity. eijppr.comresearchgate.net These descriptors often include:

Hydrophobicity (logP): The long octynyl chain in this compound would contribute to a high logP value, suggesting good membrane permeability.

Molecular Weight: This is a fundamental descriptor influencing pharmacokinetics.

Hydrogen Bond Acceptors: The two carbonyl oxygens of the phthalimide group can act as hydrogen bond acceptors.

Molecular Shape and Size: Descriptors related to the molecule's three-dimensional structure are crucial for understanding its fit into a biological target.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Predicted Value/Characteristic | Potential Influence on Activity |

|---|---|---|

| LogP | High | Increased cell membrane permeability, potential for hydrophobic interactions. |

| Molecular Weight | Moderate (255.31 g/mol ) | Within the range for drug-like molecules. |

| Number of H-bond Acceptors | 2 (carbonyl oxygens) | Potential for specific hydrogen bonding interactions with biological targets. |

| Number of H-bond Donors | 0 | Limited potential for hydrogen bond donation. |

By developing a QSAR model with a series of structurally related phthalimide derivatives, the biological activity of this compound could be predicted. Such models can guide the synthesis of new analogs with potentially improved activity.

Advanced Research Applications and Methodological Contributions

In Chemical Biology and Bioconjugation Research

2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is a bifunctional chemical compound that serves as a valuable tool in chemical biology and bioconjugation research. Its structure consists of two key components: the isoindole-1,3-dione (commonly known as phthalimide) moiety and a terminal alkyne group on an octyl linker. medchemexpress.commedchemexpress.com The phthalimide (B116566) group is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. mdpi.com The terminal alkyne acts as a versatile chemical handle, enabling the molecule to participate in highly efficient and specific chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.comactivate-scientific.com This dual nature allows the compound to be used as a building block for creating sophisticated chemical probes and for attaching the phthalimide core to various biomolecules to study biological processes.

Design and Synthesis of Chemical Probes and Tags

The unique structure of this compound makes it an ideal starting material for the design and synthesis of chemical probes and tags. Chemical probes are small molecules used to study and manipulate biological systems. In this context, the phthalimide portion can act as a recognition element or a reporter, while the octynyl chain serves as a linker and the terminal alkyne as a conjugation handle. medchemexpress.com

The synthesis of probes based on this compound leverages the reactivity of the terminal alkyne. This group can be readily coupled with molecules containing an azide (B81097) group to form a stable triazole linkage. activate-scientific.com This allows for the attachment of various functional tags, including:

Fluorophores: For tracking the location of the probe in cells or tissues via fluorescence microscopy.

Biotin: For affinity purification and enrichment of proteins or other biomolecules that interact with the probe.

Affinity labels: For identifying the specific biological targets of the phthalimide-containing molecule.

The hydrophobic phthalimide moiety can enhance the ability of these probes to cross biological membranes, facilitating the study of intracellular targets. mdpi.com The synthesis strategy, therefore, involves creating a molecule where the phthalimide core can interact with a biological target, and the alkyne handle is available for subsequent detection or purification steps.

Bioconjugation Strategies for Functionalizing Biomolecules and Macromolecules

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound is primarily used in bioconjugation strategies centered around click chemistry. medchemexpress.commedchemexpress.com The terminal alkyne group is the key functional element for this purpose.

The most common strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and can be performed in biological conditions, making it ideal for modifying complex biomolecules. The process typically involves two steps:

A biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is first modified to contain an azide group. This can be achieved through metabolic labeling, genetic engineering, or chemical modification.

The azide-modified biomolecule is then treated with this compound in the presence of a copper(I) catalyst. The alkyne on the phthalimide derivative reacts specifically with the azide on the biomolecule, forming a stable covalent bond.

This strategy effectively "clicks" the phthalimide-based structure onto the surface of a biomolecule or macromolecule. This functionalization can be used to investigate the biological roles of the phthalimide moiety, to deliver it to specific cellular locations, or to use its intrinsic properties to probe the biomolecule's environment.

Mechanistic Investigations of Interactions with Biological Targets

The isoindole-1,3-dione scaffold is present in a wide range of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comnih.gov Derivatives of this structure are known to interact with various biological targets, and research has focused on elucidating the mechanisms behind these interactions.

A significant area of research for phthalimide derivatives is their role as enzyme inhibitors, particularly against cholinesterases. nih.govacs.orgsemanticscholar.org Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. epa.govacs.org

Numerous studies have synthesized and evaluated isoindole-1,3-dione derivatives as cholinesterase inhibitors. Research has shown that the length of the alkyl linker connecting the phthalimide ring to other functional groups is crucial for activity. For example, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-diones, compounds with six and seven methylene (B1212753) groups in the linker showed the most promising inhibitory activity against AChE. nih.gov Molecular modeling studies suggest that these inhibitors can bind simultaneously to the catalytic active site and the peripheral anionic site of AChE, leading to potent inhibition. nih.gov This dual binding is a characteristic of several effective Alzheimer's drugs.

| Compound | Linker/Substitution | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Source |

|---|---|---|---|---|

| TM-9 | Phthalimide-alkylamine | 1.2 | 3.8 | nih.gov |

| Compound 3e | N-benzyl-substituted biaryl | 0.24 | 6.29 | semanticscholar.org |

| Dioxoisoindoline D | Aryl-phthalimide | >500 | 100 (Kᵢ) | epa.gov |

| Compound 1 | Phthalimide derivative | 10 | 80 | acs.org |

| Compound 3 | Phthalimide derivative | 18 | 11 | acs.org |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in many diseases. Small molecules that can modulate PPIs are therefore of great therapeutic interest. The phthalimide scaffold is famously associated with this mechanism through the action of thalidomide and its analogs (lenalidomide and pomalidomide), which modulate the activity of the cereblon E3 ubiquitin ligase complex. mdpi.com

While simpler N-alkyl phthalimides like this compound are not typically associated with this specific neosubstrate recruitment mechanism, the phthalimide core does possess properties that facilitate protein interactions. Studies have investigated the binding of phthalimide derivatives to major plasma proteins such as albumin, α1-acid glycoprotein, and gamma globulin. nih.govnih.gov These studies confirm that phthalimide analogs form stable complexes with proteins, primarily through hydrophobic and electrostatic interactions. nih.govmdpi.com This general ability to bind to protein surfaces is a prerequisite for modulating specific protein-protein interfaces, suggesting that derivatives of the phthalimide scaffold could be developed as novel PPI modulators.

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. researchgate.net Molecules that interfere with tubulin polymerization are among the most effective anticancer agents. Several studies have identified phthalimide-based compounds as potent inhibitors of tubulin polymerization, making them attractive candidates for cancer therapy. researchgate.netdntb.gov.uavietnamjournal.ru

These compounds often act by binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules, leads to cell cycle arrest in the G2/M phase, and ultimately induces apoptosis (programmed cell death). nih.gov For instance, a novel thiazole-chalcone/sulfonamide hybrid containing a phthalimide moiety was designed to inhibit both tubulin polymerization and carbonic anhydrase IX, showing dual-targeted anticancer potential. researchgate.net Another study on α-phthalimido-chalcone hybrids identified a compound that had the most potent β-tubulin polymerization inhibitory activity (IC₅₀ of 2.32 µM) among the tested series. nih.gov

| Compound Type | Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|